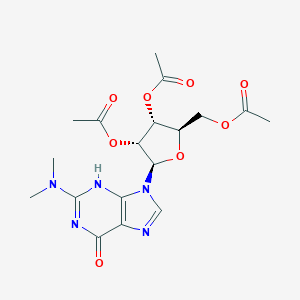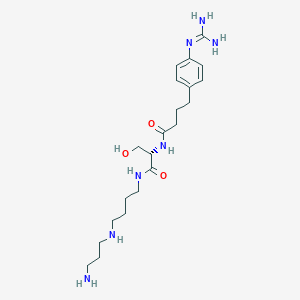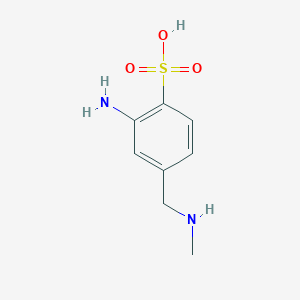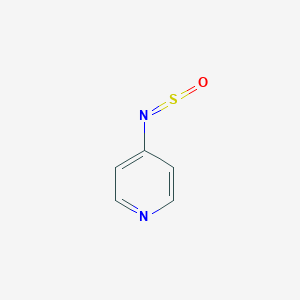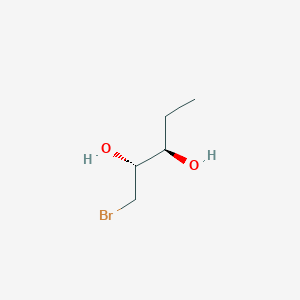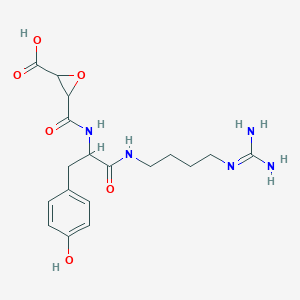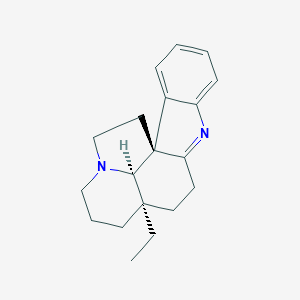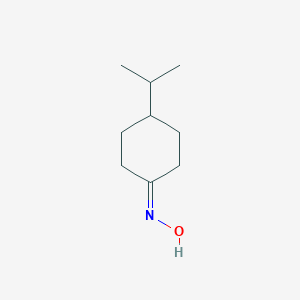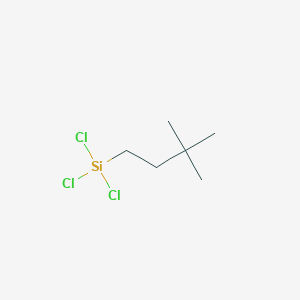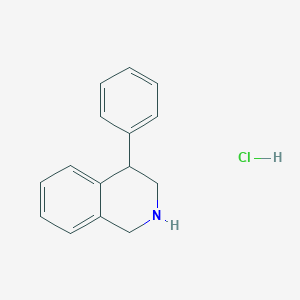
4-苯基-1,2,3,4-四氢异喹啉盐酸盐
描述
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and related compounds has been explored through various synthetic routes. One approach involves the stereospecific multistep synthesis and resolution from its racemic base, leading to the determination of absolute configurations of its optical antipodes by X-ray diffractometric analysis (Mondeshka et al., 1992). Another method highlights the diversity-oriented synthesis of tetrahydroisoquinoline derivatives, demonstrating the versatility of synthetic strategies available for creating this compound and its analogs (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been elucidated through crystallographic studies, revealing detailed information about its configuration and conformation. For example, the absolute configuration of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride has been determined by X-ray methods, confirming its S configuration (Nakahara et al., 1998).
科学研究应用
As a Dopamine Receptor Antagonist : This compound has shown potential as a D1 dopamine receptor antagonist. The related compound SCH23390 exhibited the highest affinity in this category (Charifson et al., 1988). Furthermore, it has been identified as a D1 dopamine receptor ligand with a substituent pattern identical to SCH23390, indicating its significance in neuropharmacology (Charifson et al., 1989).
Anticonvulsant Properties : This compound demonstrated effective anticonvulsant properties and protected CA1 hippocampal neurons from ischemia-induced neuronal degeneration in rats (Ohkubo et al., 1996). It also showed significant anticonvulsant activity against NMDA-induced seizures in mice (Ohkubo et al., 1996).
Norepinephrine Potentiation : It is recognized as a novel norepinephrine potentiator with a 25 activity ratio in a forced swimming test, indicating its role in modulating neurotransmitter systems (Kihara et al., 1994). Certain compounds in this family have high enantioselectivity for norepinephrine potentiation (Kihara et al., 1995).
Analgesic and Anti-inflammatory Effects : A related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, displayed pronounced analgesic and anti-inflammatory activity, suggesting its use as a non-narcotic analgesic (Rakhmanova et al., 2022).
Inhibition of Methamphetamine-Induced Effects : The compound inhibited methamphetamine-induced increases in dopamine and locomotor activity by inhibiting dopamine release (Tateyama et al., 1993).
Antifertility Agent : 1-phenyl-2-phenethyl-1234-tetrahydroisoquinoline hydrochloride has been identified as an active antifertility agent in rats (Paul et al., 1972).
Potential Role in Parkinson's Disease : 1-Phenyl-N-methyl-1,2,3,4-tetrahydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline were detected in parkinsonian human brain, suggesting they might be candidates for endogenous MPTP-like neurotoxins (Kajita et al., 1995).
Antitumor and Antimicrobial Activities : Substituted 1,2,3,4-tetrahydroisoquinolines have been considered excellent candidates as potential pharmaceutical agents due to their biological properties, including antitumor and antimicrobial activities (Redda et al., 2010).
Crystal Structure and Stereochemistry : The absolute configuration and crystal structure of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have been determined, contributing to the understanding of its molecular properties (Nakahara et al., 1998).
Antiglioma Activity : It has shown potential in inhibiting the growth of C6 glioma cells, suggesting possible clinical utility in human gliomas and other tumor cell lines (Mohler et al., 2006).
Local Anesthetic Activity and Toxicity Assessment : The synthesized derivatives exhibited local anesthetic activity, acute toxicity, and were evaluated for their structure-toxicity relationship, indicating their relevance in pharmacology and toxicology (Azamatov et al., 2023).
未来方向
Tetrahydroisoquinoline-based compounds, including 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various therapeutic activities with unique mechanisms of action . They could potentially be developed into novel drugs for various therapeutic activities .
属性
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOJKPDBCMVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



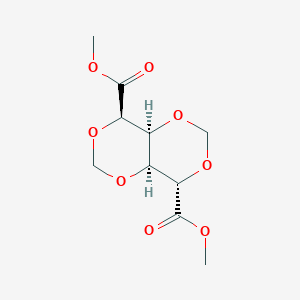
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
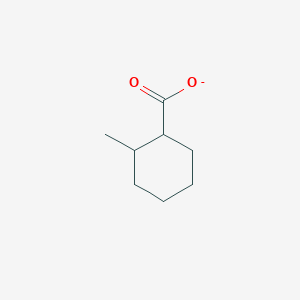
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
